molecular formula C12H9NO4S B6388010 5-(5-Formylthiophen-2-yl)-2-methoxypyridine-3-carboxylic acid CAS No. 1261904-43-1

5-(5-Formylthiophen-2-yl)-2-methoxypyridine-3-carboxylic acid

Cat. No.: B6388010
CAS No.: 1261904-43-1
M. Wt: 263.27 g/mol
InChI Key: JGVKCIOXZRLTFY-UHFFFAOYSA-N
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Description

5-(5-Formylthiophen-2-yl)-2-methoxypyridine-3-carboxylic acid is an organic compound that features a thiophene ring substituted with a formyl group and a pyridine ring substituted with a methoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Formylthiophen-2-yl)-2-methoxypyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of thiophene, followed by formylation to introduce the formyl group. The resulting intermediate is then coupled with a pyridine derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, such as palladium complexes, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(5-Formylthiophen-2-yl)-2-methoxypyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) in the presence of a base.

Major Products

    Oxidation: 5-(5-Carboxythiophen-2-yl)-2-methoxypyridine-3-carboxylic acid.

    Reduction: 5-(5-Hydroxymethylthiophen-2-yl)-2-methoxypyridine-3-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-Formylthiophen-2-yl)-2-methoxypyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 5-(5-Formylthiophen-2-yl)-2-methoxypyridine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-2-thiopheneboronic acid: Similar structure but lacks the pyridine ring and methoxy group.

    5-Formyl-2-furanylboronic acid: Similar structure but contains a furan ring instead of a thiophene ring.

    5-Bromo-2-thiophenecarboxaldehyde: Similar structure but contains a bromine atom instead of a methoxy group.

Uniqueness

5-(5-Formylthiophen-2-yl)-2-methoxypyridine-3-carboxylic acid is unique due to the combination of its functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(5-formylthiophen-2-yl)-2-methoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c1-17-11-9(12(15)16)4-7(5-13-11)10-3-2-8(6-14)18-10/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVKCIOXZRLTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=C(S2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687287
Record name 5-(5-Formylthiophen-2-yl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-43-1
Record name 5-(5-Formylthiophen-2-yl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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